![molecular formula C13H17N5O2 B251269 2-(2,3-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide](/img/structure/B251269.png)
2-(2,3-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. The compound is also known as DMPTA and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of DMPTA is not fully understood. However, it is believed to act as a hole-transporting material in organic solar cells by facilitating the movement of positive charges from the active layer to the electrode.
Biochemical and Physiological Effects:
DMPTA has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-cytotoxic, making it a potential candidate for various applications.
Vorteile Und Einschränkungen Für Laborexperimente
DMPTA has several advantages for lab experiments, including its ease of synthesis, non-toxicity, and non-cytotoxicity. However, it also has some limitations, such as its limited solubility in some solvents, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of DMPTA in scientific research. One potential application is in the development of high-efficiency organic solar cells. DMPTA can also be used as a hole-transporting material in other optoelectronic devices, such as light-emitting diodes and photodetectors. Additionally, DMPTA can be used as a building block for the synthesis of other compounds with potential applications in various fields.
Conclusion:
In conclusion, DMPTA is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. The compound can be synthesized using different methods and has been found to be non-toxic and non-cytotoxic. DMPTA has potential applications in the development of high-efficiency organic solar cells and other optoelectronic devices. Further research is needed to fully understand the mechanism of action and potential applications of DMPTA.
Synthesemethoden
The synthesis of DMPTA can be achieved using various methods. One of the most common methods is the reaction between 2,3-dimethylphenol and 2-ethyl-5-methyl-1H-tetrazole-1-acetic acid in the presence of a coupling agent. The product obtained is then purified and characterized using various techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
DMPTA has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of organic electronics. DMPTA can be used as a hole-transporting material in organic solar cells, which can enhance the efficiency of the cells.
Eigenschaften
Molekularformel |
C13H17N5O2 |
---|---|
Molekulargewicht |
275.31 g/mol |
IUPAC-Name |
2-(2,3-dimethylphenoxy)-N-(2-ethyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C13H17N5O2/c1-4-18-16-13(15-17-18)14-12(19)8-20-11-7-5-6-9(2)10(11)3/h5-7H,4,8H2,1-3H3,(H,14,16,19) |
InChI-Schlüssel |
QFSHBUSXNLHDLZ-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)COC2=CC=CC(=C2C)C |
Kanonische SMILES |
CCN1N=C(N=N1)NC(=O)COC2=CC=CC(=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.